Halofuginone Hydrobromide

Description

See also: Halofuginone (has active moiety).

Structure

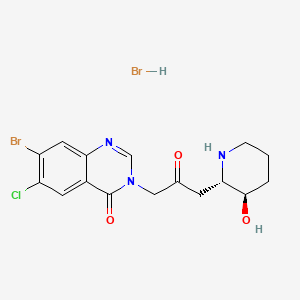

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUWEPZBTXEUMU-LIOBNPLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016806, DTXSID601339438 | |

| Record name | Halofuginone hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobromofebrifugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64924-67-0, 57426-42-3 | |

| Record name | Halofuginone hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064924670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobromofebrifugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFUGINONE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTC2969MV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halofuginone Hydrobromide: A Technical Guide to its Anti-Fibrotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (HF), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has emerged as a potent anti-fibrotic agent with a multifaceted mechanism of action. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, disrupts normal tissue architecture and function, contributing to a significant burden of disease. Halofuginone intervenes in this process by targeting key signaling pathways and cellular activities that drive fibrogenesis. This technical guide provides an in-depth exploration of its core mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for the scientific community. The primary modes of action include the potent inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, the selective prevention of pro-inflammatory Th17 cell differentiation, and the modulation of other critical signaling cascades and ECM-degrading enzymes.

Core Mechanism: Inhibition of TGF-β/Smad Signaling

The canonical pathway in fibrosis progression is driven by TGF-β. Halofuginone's principal anti-fibrotic effect is its ability to specifically interfere with this signaling cascade downstream of the TGF-β receptor.[1][2]

Upon TGF-β binding to its receptor, the type I receptor kinase phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[1] These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, most notably collagen type I (COL1A1).[1][2]

Halofuginone acts as a specific inhibitor of Smad3 phosphorylation, which is a critical step for its activation.[3][4][5] By preventing this phosphorylation, Halofuginone blocks the nuclear translocation of the Smad complex and subsequent gene expression, leading to a marked reduction in collagen synthesis.[6] Notably, this inhibition is specific to Smad3, with no significant effect observed on Smad2 phosphorylation.[5] Furthermore, Halofuginone has been shown to promote the expression of the inhibitory Smad7, which acts as a negative feedback regulator of the TGF-β pathway, further dampening the fibrotic response.[7]

Quantitative Data: Effects on TGF-β Signaling

| Cell Type | Halofuginone Concentration | Target | Observed Effect | Reference |

| Human Skin Fibroblasts | 10⁻⁸ M (10 nM) | α2(I) Collagen Promoter Activity | Greatly reduced activity after TGF-β stimulation. | [5] |

| Human Corneal Fibroblasts | 10 ng/ml (~23 nM) | Smad3 Protein Expression | Significant, dose- and time-dependent reduction. | [8] |

| Rat Hepatic Stellate Cells | 200 nM | Procollagen α1(I) mRNA | 2- to 3-fold suppression. | [9] |

| Chondrocytes | Low-dose (not specified) | Smad2/3 Phosphorylation | Inhibited. | [10][7] |

| Chondrocytes | Low-dose (not specified) | Smad7 Expression | Promoted. | [10][7] |

Core Mechanism: Modulation of the Immune Response via Th17 Cells

Chronic inflammation is a key driver of fibrosis. T helper 17 (Th17) cells, which produce the pro-inflammatory cytokine Interleukin-17 (IL-17), are critical mediators in this process.[1][11] IL-17 promotes fibrosis by exacerbating inflammation and directly activating fibroblasts.[1]

Halofuginone selectively inhibits the differentiation of naïve T cells into Th17 cells.[1][12][13] It achieves this by activating the Amino Acid Starvation Response (AAR) .[1][13] Halofuginone binds to and inhibits glutamyl-prolyl-tRNA synthetase (EPRS), which blocks the charging of tRNA with proline.[1][13] This mimics a state of proline starvation, triggering the AAR pathway, which specifically blocks the transcriptional program required for Th17 cell development without affecting other T cell lineages like Th1, Th2, or regulatory T cells.[14] This leads to a reduction in IL-17 and other pro-inflammatory cytokines, thereby mitigating the inflammatory stimulus for fibrosis.[11]

Quantitative Data: Effects on Inflammatory Markers

| Animal Model | Halofuginone Dosage | Target Cytokine/Cell | Observed Effect | Reference |

| Concanavalin A-induced fibrosis (Rats) | 10 mg/kg | Serum IL-17 | Significantly lower levels. | [11] |

| Concanavalin A-induced fibrosis (Rats) | 10 mg/kg | Splenic Th17 cells | Percentage of cells was decreased. | [11] |

| Concanavalin A-induced fibrosis (Rats) | Not specified | Serum TNF-α, IL-1β, IL-6 | Significantly suppressed levels. | [15] |

| Mouse Orthotopic Lung Transplant | Not specified | IL-17A | Decreased levels, improving features of chronic lung allograft dysfunction. | [16] |

Crosstalk with PI3K/Akt and MAPK/ERK Pathways

Recent studies have revealed a more complex mechanism for Halofuginone's inhibition of Smad3 phosphorylation. Halofuginone has been shown to promote the phosphorylation and activation of the PI3K/Akt and MAPK/ERK signaling pathways in muscle cells.[17][18] The activated (phosphorylated) forms of Akt and ERK can then physically associate with the non-phosphorylated form of Smad3.[17] This association appears to sequester Smad3, preventing it from being phosphorylated by the TGF-β receptor complex.[17][18] This represents an indirect, yet crucial, mechanism by which Halofuginone regulates the canonical TGF-β pathway.

Regulation of Extracellular Matrix (ECM) Turnover

The net accumulation of ECM in fibrosis is a balance between synthesis and degradation. Halofuginone tips this balance away from accumulation.

-

Inhibition of Collagen Synthesis: As a direct result of inhibiting the TGF-β/Smad3 pathway, Halofuginone potently and specifically inhibits the gene expression of collagen type I, the major fibrillar collagen in scar tissue.[19][20][21] This effect is observed at concentrations as low as 10⁻¹¹ M in some cell cultures.[19]

-

Modulation of Matrix Metalloproteinases (MMPs): The role of Halofuginone on MMPs, the enzymes responsible for ECM degradation, is complex.

-

In hepatic stellate cells, submicromolar concentrations of Halofuginone were found to significantly up-regulate the expression of fibrolytic enzymes MMP-3 and MMP-13 (10- to 50-fold), an effect mediated by the activation of p38 MAPK and NF-κB pathways.[9]

-

Conversely, other studies report that Halofuginone inhibits the activity of MMP-2, which is often associated with tumor invasion and angiogenesis.[22][23] This inhibition is mediated by the upregulation of the Egr-1 transcription factor, which binds to the MMP-2 promoter and represses its activity.[23]

-

This dual regulation suggests Halofuginone may promote the breakdown of existing scar tissue while preventing the tissue remodeling that facilitates cell invasion.

Experimental Protocols and Workflows

Reproducibility and standardization are paramount in research. This section provides detailed methodologies for key experiments commonly cited in Halofuginone studies.

Typical In Vitro Experimental Workflow

Protocol 1: Western Blotting for Phospho-Smad3 and Total Smad3

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity, normalizing phospho-protein levels to total protein and total protein to the loading control.

Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR) for Collagen Type I (COL1A1)

-

RNA Extraction: Following cell treatment, lyse cells directly in the culture dish using a TRIzol-based reagent. Extract total RNA according to the manufacturer’s protocol, followed by a DNase I treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

Quantitative PCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., COL1A1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Thermocycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene, and the fold change is calculated relative to the control group.

Conclusion

Halofuginone Hydrobromide exhibits a robust and multi-pronged mechanism of action against fibrosis. Its ability to simultaneously inhibit the primary pro-fibrotic signaling pathway (TGF-β/Smad3), suppress the key inflammatory drivers (Th17 cells), and modulate ECM turnover marks it as a compelling therapeutic candidate. The detailed understanding of these molecular interactions, from Smad3 phosphorylation to the activation of the Amino Acid Starvation Response, provides a solid foundation for its continued investigation and clinical development in the treatment of a wide range of fibrotic diseases.

References

- 1. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone — The Multifaceted Molecule [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Low-dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halofuginone induces matrix metalloproteinases in rat hepatic stellate cells via activation of p38 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low‑dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of antifibrotic drug halofugine on Th17 cells in concanavalin A-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]

- 19. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Inhibition of matrix metalloproteinase-2 by halofuginone is mediated by the Egr1 transcription factor [pubmed.ncbi.nlm.nih.gov]

Halofuginone Hydrobromide discovery and synthesis

An In-depth Technical Guide to Halofuginone Hydrobromide: Discovery, Synthesis, and Mechanism of Action

Introduction

This compound is a halogenated derivative of febrifugine, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga.[1][2] Originally developed for its potent anti-protozoal properties, particularly as a coccidiostat in veterinary medicine, Halofuginone has since garnered significant scientific interest for its diverse and potent biological activities.[1][2][3] This small molecule has demonstrated profound anti-fibrotic, anti-inflammatory, anti-angiogenic, and anti-cancer effects in numerous pre-clinical models.[1][4]

Its multifaceted therapeutic potential stems from at least two distinct mechanisms of action: the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway and the competitive inhibition of prolyl-tRNA synthetase (ProRS), which triggers the Amino Acid Response (AAR) pathway.[1][3] This guide provides a comprehensive technical overview of the discovery, chemical synthesis, and molecular mechanisms of this compound for researchers and drug development professionals.

Discovery and History

The story of Halofuginone begins with the traditional Chinese herb Chang Shan (Dichroa febrifuga Lour.), which has been used for centuries to treat malarial fevers.[1][3]

-

1940s : Scientists investigating traditional remedies isolated the active quinazoline-type alkaloid from D. febrifuga, naming it febrifugine.[1][3] While effective against malaria parasites, febrifugine's clinical use was hampered by significant gastrointestinal toxicity, including vomiting and diarrhea.[1]

-

1960s : The high anti-malarial activity of febrifugine prompted its use as a lead compound for synthesizing analogs with an improved therapeutic index.[1] In 1967, the American Cyanamid Company first synthesized Halofuginone, a halogenated derivative with bromine and chlorine atoms added to the quinazolinone ring.[5][6] This modification was found to preserve efficacy while lowering host cytotoxicity.[1]

-

Present : this compound, sold under brand names like Halocur® and Stenorol®, is an FDA-approved feed additive used globally to prevent coccidiosis in poultry and cattle.[1][2][3] Its well-established role in veterinary medicine is now being overshadowed by extensive research into its potential for treating human diseases, including fibrosis, autoimmune disorders, and cancer.[1][2]

Chemical Synthesis

The total synthesis of this compound is a multi-step process that typically involves the preparation of two key heterocyclic intermediates: a substituted quinazolinone ring and a substituted piperidine ring, which are then coupled. An improved, cost-effective method has been developed that avoids complex purification steps and is suitable for larger-scale production.[5][7][8]

The overall synthetic strategy is outlined below.

Experimental Protocol: A Novel Synthesis Route

The following protocol is adapted from the improved synthesis method described by Liu et al. (2017).[5][7][8] This method culminates in a four-step sequence from a key quinazolinone intermediate.

Starting Materials:

-

7-bromo-6-chloro-3-(3-chloroacetonyl) quinazolin-4(3H)-one (Intermediate 4 )

-

2-acetonyl-3-methoxypiperidine (Piperidine intermediate)

-

Various solvents (DMF, methanol) and reagents (K₂CO₃, NaBH₄, HBr)

Step 1: Condensation

-

Dissolve the piperidine intermediate and Intermediate 4 in N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) to the solution.

-

Stir the mixture at room temperature for approximately 5 hours.

-

Upon reaction completion (monitored by TLC), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate it under reduced pressure to yield the crude condensation product (Intermediate 5 ).

Step 2: Cyclization

-

Dissolve the crude Intermediate 5 in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding water, and then remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent. The combined organic layers contain the cyclized intermediate (Intermediate 6 ).

Step 3: Deprotection

-

Concentrate the organic solution containing Intermediate 6 .

-

Add a 40% hydrobromic acid (HBr) solution.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation.

-

Filter the precipitate and wash with a solvent like acetone to obtain the crude deprotected product (Intermediate 7 ).

Step 4: Isomerization

-

Dissolve the crude Intermediate 7 in water.

-

Adjust the pH of the solution to between 8 and 9 using an aqueous ammonia solution.

-

Stir the mixture at room temperature for approximately 3 hours to allow for isomerization to the desired thermodynamically stable product.

-

Filter the resulting solid, wash with water, and dry under vacuum.

-

Recrystallize the solid from a suitable solvent system to yield pure this compound (Product 1 ).

Mechanism of Action

Halofuginone's biological effects are attributed to two primary molecular mechanisms that impact distinct cellular processes.

Inhibition of TGF-β / Smad3 Signaling

The TGF-β signaling pathway is a critical regulator of extracellular matrix (ECM) protein production. In fibrotic diseases, this pathway becomes overactive, leading to excessive collagen deposition. Halofuginone is a potent inhibitor of this process.[1]

-

Mechanism : Halofuginone acts downstream of the TGF-β receptor.[1] It specifically prevents the phosphorylation of Smad3, a key intracellular transducer of the TGF-β signal.[1][3] By inhibiting Smad3 phosphorylation, Halofuginone blocks the formation of the Smad2/3-Smad4 complex, its subsequent translocation to the nucleus, and the transcription of target genes like collagen type I (COL1A1).[1] This leads to a significant reduction in fibrosis.[3]

Inhibition of Prolyl-tRNA Synthetase (ProRS) and AAR

Halofuginone's anti-inflammatory and anti-parasitic effects are mediated by its high-affinity inhibition of a crucial enzyme in protein synthesis.[1]

-

Mechanism : Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), binding to the enzyme's active site where proline and ATP would normally bind.[1][9] This prevents the charging of tRNA with proline, leading to an intracellular accumulation of uncharged prolyl-tRNA.[1][3] The cell interprets this accumulation as proline starvation, which activates the Amino Acid Response (AAR) pathway.[1][9] A key consequence of AAR activation is the selective inhibition of T-helper 17 (Th17) cell differentiation.[1][2] Since Th17 cells are key drivers of many autoimmune and inflammatory diseases, this mechanism underlies Halofuginone's immunomodulatory potential.[2][3]

Quantitative Data Summary

The biological activity and efficacy of this compound have been quantified in various assays.

Table 1: Biochemical and Cellular Activity

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| Kᵢ | 18.3 nM | Prolyl-tRNA Synthetase (ProRS) |

| IC₅₀ | 17 nM | P. berghei sporozoite load (HepG2 cells) |[1] |

Table 2: In Vivo Efficacy - Anti-coccidial Activity in Chickens The following data is from an experiment evaluating the protective effect of this compound (HF) supplemented in the diet of chickens infected with Eimeria tenella.[7][8]

| Group | Dose (mg/kg diet) | Mortality (%) | Avg. Weight Gain (g) | Fecal Oocyst Excretion (10⁴/g) |

| Infected Control | 0 | 26.67 | 101.3 | 2154.6 |

| HF Low Dose | 1.5 | 13.33 | 115.5 | 1025.7 |

| HF Mid Dose | 3.0 | 0 | 148.2 | 315.3 |

| HF High Dose | 6.0 | 0 | 155.4 | 126.8 |

| Uninfected Control | 0 | 0 | 160.1 | 0 |

Conclusion

This compound stands as a compelling example of a molecule derived from a natural product scaffold that has been successfully optimized for therapeutic use. Its journey from a traditional herbal remedy to a veterinary drug and now a promising candidate for human diseases highlights the value of ethnobotanical knowledge in modern drug discovery. The dual-pronged mechanism of action—targeting both pro-fibrotic signaling and pro-inflammatory immune cell differentiation—gives it a unique and powerful pharmacological profile. The robust and scalable chemical synthesis routes developed for Halofuginone further enhance its potential for clinical development and large-scale application. Continued research into this multifaceted molecule is poised to unlock new therapeutic strategies for a range of challenging diseases.

References

- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone - Wikipedia [en.wikipedia.org]

- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Novel Synthesis of the Efficient Anti-Coccidial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. dash.harvard.edu [dash.harvard.edu]

Halofuginone Hydrobromide: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone Hydrobromide, a synthetic halogenated derivative of the quinazolinone alkaloid febrifugine, has emerged as a molecule of significant interest in the biomedical field.[1] Originally developed as a coccidiostat for veterinary use, its potent and diverse biological activities have paved the way for investigations into its therapeutic potential for a range of human diseases, including fibrotic conditions, cancer, and autoimmune disorders.[1][2] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental insights.

Core Biological Activities and Mechanisms of Action

This compound exerts its multifaceted biological effects primarily through two distinct and well-characterized mechanisms: the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway and the activation of the Amino Acid Starvation Response (AAR).[3][4] These primary actions lead to a cascade of downstream effects, including the inhibition of collagen synthesis, modulation of the extracellular matrix, anti-angiogenic effects, and immunomodulation.

Inhibition of TGF-β/Smad3 Signaling and Anti-Fibrotic Activity

A hallmark of Halofuginone's biological activity is its potent anti-fibrotic effect, which is intrinsically linked to its ability to interfere with the TGF-β signaling cascade.[5][6] TGF-β is a key cytokine involved in the pathogenesis of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) components, most notably type I collagen.[5]

Halofuginone specifically inhibits the phosphorylation of Smad3, a critical downstream mediator of TGF-β signaling.[4][5][7] This blockade of Smad3 activation prevents the transcription of target genes responsible for collagen production and myofibroblast differentiation.[4][5]

Signaling Pathway: Halofuginone's Inhibition of TGF-β/Smad3 Signaling

Caption: Halofuginone inhibits TGF-β signaling by blocking Smad3 phosphorylation.

| Parameter | Cell Type/Model | Concentration/Dose | Effect | Reference |

| Collagen α1(I) Gene Expression Inhibition | Normal and Scleroderma Fibroblasts | 10⁻¹⁰ M | Significant reduction | [3] |

| Collagen Synthesis Inhibition | Normal and Scleroderma Fibroblasts | 10⁻⁹ M | Significant reduction | [3] |

| Collagen Secretion Inhibition | Rat Urethral Fibroblasts | 10⁻⁸ M | Inhibition of collagen α1(I) gene expression | [8] |

| Inhibition of TGF-β-induced Fibrotic Markers | Human Corneal Fibroblasts | 10 ng/ml | Significant reduction of α-SMA, fibronectin, and type I collagen | [1][9] |

A representative method to assess Halofuginone's effect on TGF-β-induced Smad3 phosphorylation is as follows:

-

Cell Culture: Human corneal fibroblasts are cultured to sub-confluence in appropriate media.[9]

-

Treatment: Cells are pre-treated with Halofuginone (e.g., 10 ng/ml) for a specified duration (e.g., 24 hours).[9]

-

Stimulation: TGF-β (e.g., 2 ng/ml) is added to the culture medium for a short period (e.g., 30 minutes) to induce Smad3 phosphorylation.[9]

-

Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against total Smad3 and phosphorylated Smad3 (p-Smad3).[9][11]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-Smad3 band is normalized to the total Smad3 band to determine the relative level of phosphorylation.[12]

Experimental Workflow: Assessing Smad3 Phosphorylation

Caption: Workflow for analyzing Halofuginone's effect on Smad3 phosphorylation.

Activation of the Amino Acid Starvation Response (AAR) and Immunomodulatory Effects

Halofuginone's second key mechanism of action involves the activation of the Amino Acid Starvation Response (AAR) pathway.[10][13] It achieves this by directly binding to and inhibiting prolyl-tRNA synthetase (ProRS), an enzyme essential for charging tRNA with the amino acid proline.[10][14] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation and triggers the AAR.[10]

The activation of the AAR has profound immunomodulatory consequences, most notably the selective inhibition of the differentiation of pro-inflammatory T helper 17 (Th17) cells.[13][15] Th17 cells are implicated in the pathogenesis of various autoimmune diseases.[13][15]

Signaling Pathway: Halofuginone's Activation of the AAR Pathway

Caption: Halofuginone activates the AAR pathway by inhibiting ProRS.

| Parameter | System | IC50/Concentration | Effect | Reference |

| PfProRS Inhibition | Plasmodium falciparum | 11 nM | Inhibition of aminoacylation | [16][17] |

| HsProRS Inhibition | Human | 2.13 µM | Inhibition of aminoacylation | [16][17] |

| Th17 Cell Differentiation Inhibition | Mouse T cells | 3.6 ± 0.4 nM | Selective inhibition | [15] |

| Th17 Cell Differentiation Inhibition | Human T cells | < 100 nM | Repression of IL-17 expression | [2] |

A general protocol to assess the impact of Halofuginone on Th17 cell differentiation is as follows:

-

T Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice.

-

Cell Culture and Polarization: Isolated T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide primary stimulation. For Th17 polarization, the culture medium is supplemented with TGF-β and IL-6.[15]

-

Halofuginone Treatment: Different concentrations of Halofuginone are added to the cultures at the time of activation.[15]

-

Intracellular Cytokine Staining: After a few days of culture, the cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against IL-17A.[11]

-

Flow Cytometry Analysis: The percentage of IL-17A-producing cells (Th17 cells) is quantified by flow cytometry.

Anti-Cancer and Anti-Angiogenic Activities

Halofuginone has demonstrated significant anti-cancer and anti-angiogenic properties in various preclinical models.[18] These effects are largely a consequence of its primary mechanisms of action.

-

Inhibition of Tumor Stroma: By inhibiting collagen synthesis and the activation of cancer-associated fibroblasts (CAFs), Halofuginone can modulate the tumor microenvironment, making it less conducive to tumor growth and invasion.[19]

-

Anti-Angiogenesis: Halofuginone inhibits the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the ECM, which is a critical step in angiogenesis.[20][21] This leads to a reduction in blood vessel formation within the tumor.

-

Induction of Apoptosis: In some cancer cell types, Halofuginone has been shown to induce apoptosis.[22]

| Parameter | Cell Type/Model | Concentration/Dose | Effect | Reference |

| MMP-2 Gelatinolytic Activity Inhibition | Human Breast Cancer MDA-MB-435 cells | 50 ng/ml | 50% inhibition | [23] |

| MMP-2 Promoter Activity Inhibition | Murine Bladder Carcinoma MBT2 cells | 200 ng/ml | ~80% inhibition | [20] |

| Lung Colonization Reduction | Murine Bladder Carcinoma MBT2 cells | Pre-treatment of cells | 80-90% reduction | [21] |

| Tumor Growth Inhibition | Tongue Squamous Cell Carcinoma Xenograft | 0.5 mg/kg (i.p.) | Significant decrease in tumor volume | [19] |

Clinical Development and Future Perspectives

This compound has been evaluated in several clinical trials for various indications, including solid tumors and HIV-related Kaposi's Sarcoma.[24][25] A Phase I trial in patients with advanced solid tumors established a maximum tolerated dose and identified dose-limiting toxicities, primarily nausea, vomiting, and fatigue.[22][24][26] While these early trials provided valuable safety and pharmacokinetic data, further research is needed to fully establish the clinical efficacy of Halofuginone.

The unique dual mechanism of action of Halofuginone, targeting both fibrotic and inflammatory pathways, makes it a compelling candidate for further drug development. Future research will likely focus on optimizing its therapeutic index, exploring combination therapies, and identifying patient populations most likely to benefit from its unique biological activities.

Conclusion

This compound is a potent bioactive molecule with a well-defined dual mechanism of action involving the inhibition of TGF-β/Smad3 signaling and the activation of the Amino Acid Starvation Response. These primary actions translate into a broad spectrum of biological activities, including potent anti-fibrotic, immunomodulatory, anti-cancer, and anti-angiogenic effects. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this multifaceted compound.

References

- 1. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptome profile of halofuginone resistant and sensitive strains of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 8. The effect of halofuginone, an inhibitor of collagen type i synthesis, on urethral stricture formation: in vivo and in vitro study in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Inhibition of matrix metalloproteinase-2 expression and bladder carcinoma metastasis by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of matrix metalloproteinase-2 by halofuginone is mediated by the Egr1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. ClinConnect | this compound in Treating Patients With [clinconnect.io]

- 26. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofuginone Hydrobromide: A Deep Dive into its Signaling Pathways and Therapeutic Potential

For Immediate Release

BOSTON, MA – November 10, 2025 – Halofuginone Hydrobromide, a derivative of the plant alkaloid febrifugine, is a small molecule with significant therapeutic promise in a range of diseases, from fibrotic conditions to autoimmune disorders and cancer. This technical guide provides an in-depth analysis of the core signaling pathways modulated by Halofuginone, offering researchers, scientists, and drug development professionals a comprehensive resource to understand its mechanism of action and facilitate further investigation.

Halofuginone exerts its pleiotropic effects primarily through two distinct and critical signaling pathways: the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad3 pathway and the activation of the Amino Acid Starvation Response (AAR). By targeting these pathways, Halofuginone can modulate key cellular processes such as collagen synthesis, immune cell differentiation, and cell proliferation.

The Dual-Pronged Mechanism of Action of Halofuginone

Halofuginone's therapeutic effects stem from its ability to interfere with two fundamental cellular signaling cascades:

-

Inhibition of the TGF-β/Smad3 Signaling Pathway: TGF-β is a potent cytokine that plays a central role in tissue fibrosis by stimulating the production of extracellular matrix proteins, most notably collagen. Halofuginone specifically inhibits the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[1][2] This blockade of Smad3 activation leads to a significant reduction in the transcription of target genes, including collagen type I, thereby mitigating fibrotic processes.[3][4] Studies have shown that Halofuginone can reduce TGF-β-induced expression of fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin.[5][6]

-

Activation of the Amino Acid Starvation Response (AAR): Halofuginone activates the AAR pathway by inhibiting prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with the amino acid proline.[7] This inhibition leads to an accumulation of uncharged tRNAPro, which is sensed by the cell as a state of amino acid deprivation. This, in turn, triggers a signaling cascade that includes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent preferential translation of activating transcription factor 4 (ATF4). A key consequence of AAR activation by Halofuginone is the selective inhibition of the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are major contributors to autoimmune diseases.[8][9][10][11]

Quantitative Analysis of Halofuginone's Bioactivity

The potency of Halofuginone has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data on its inhibitory activities.

| Parameter | Target/Process | Value | Cell/System | Reference |

| IC50 | Th17 Cell Differentiation | 3.6 ± 0.4 nM | Murine T cells | [8] |

| IC50 | Plasmodium falciparum Prolyl-tRNA Synthetase (PfProRS) | 11 nM | Enzyme Assay | [7] |

| IC50 | Human Prolyl-tRNA Synthetase (HsProRS) | - | - | |

| Effective Concentration | Inhibition of Collagen α1(I) Gene Expression | 10-10 M | Normal and Scleroderma Fibroblasts | [3] |

Note: The Ki of Halofuginone for Prolyl-tRNA Synthetase is difficult to determine due to its tight-binding nature.[7]

Core Signaling Pathways of Halofuginone

The following diagrams, generated using Graphviz (DOT language), illustrate the two primary signaling pathways affected by Halofuginone.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Potential of Halofuginone Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone Hydrobromide (HF), a synthetic halogenated derivative of febrifugine, has emerged as a potent small molecule with significant anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth exploration of the mechanisms underlying Halofuginone's anti-inflammatory effects, with a primary focus on its dual inhibitory action on Th17 cell differentiation and Transforming Growth Factor-beta (TGF-β) signaling. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Chronic inflammatory and autoimmune diseases represent a significant global health challenge. The quest for novel therapeutic agents with high efficacy and specificity is ongoing. This compound, an analog of a natural quinazolinone alkaloid from the plant Dichroa febrifuga, has garnered considerable attention for its therapeutic potential in a range of conditions, including autoimmune diseases, fibrosis, and certain cancers.[1] Its anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways that govern immune cell differentiation and pro-inflammatory cytokine production.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through two primary, interconnected mechanisms:

-

Inhibition of T helper 17 (Th17) Cell Differentiation: HF selectively inhibits the differentiation of pro-inflammatory Th17 cells, a distinct subset of CD4+ T cells that play a critical role in the pathogenesis of numerous autoimmune diseases.[2][3]

-

Inhibition of the TGF-β/Smad Signaling Pathway: HF interferes with the canonical TGF-β signaling pathway, a crucial regulator of inflammation, fibrosis, and immune responses.[4][5]

Inhibition of Th17 Cell Differentiation

Th17 cells are characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[2] Dysregulation of Th17 cell activity is a hallmark of many autoimmune disorders. Halofuginone's inhibitory effect on Th17 differentiation is mediated by the activation of the Amino Acid Starvation Response (AAR) pathway.[3][6]

Halofuginone inhibits prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNA and subsequent activation of the AAR pathway. This, in turn, suppresses the phosphorylation of STAT3, a key transcription factor for Th17 differentiation, and inhibits the expression of RORγt, the master transcriptional regulator of Th17 cells.[3]

Inhibition of TGF-β Signaling

TGF-β plays a paradoxical role in inflammation, being able to both promote and suppress inflammatory responses depending on the cellular context. In chronic inflammation and fibrosis, TGF-β signaling through Smad proteins, particularly Smad3, is predominantly pro-fibrotic and pro-inflammatory. Halofuginone has been shown to specifically inhibit the phosphorylation of Smad3, thereby attenuating TGF-β-mediated pro-inflammatory and fibrotic gene expression.[4][5]

Halofuginone directly inhibits the phosphorylation of Smad3, a key downstream effector of the TGF-β signaling pathway.[4] Additionally, Halofuginone can upregulate the expression of Smad7, an inhibitory Smad protein that acts as a negative feedback regulator of TGF-β signaling.[5]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of Halofuginone have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Inflammatory Markers by Halofuginone

| Cell Type | Inflammatory Stimulus | Halofuginone Concentration | Measured Parameter | Result | Citation(s) |

| Murine Splenocytes | Alloantigen or anti-CD3 antibody | IC₅₀: 2-2.5 nM | T cell proliferation | Significant suppression | [7] |

| Activated Murine T cells | IL-2 | IC₅₀: 16 nM | T cell proliferation | Significant suppression | [7] |

| Human Corneal Fibroblasts | TGF-β | 10 ng/mL | Smad3 protein expression | Significant down-regulation | [8][9] |

| Human Corneal Fibroblasts | TGF-β | 10 ng/mL | α-SMA expression | Significant reduction | [9] |

| Human Corneal Fibroblasts | TGF-β | 10 ng/mL | Fibronectin expression | Significant reduction | [9] |

| Human Corneal Fibroblasts | TGF-β | 10 ng/mL | Type I Collagen mRNA | Significant reduction | [9] |

Table 2: In Vivo Effects of Halofuginone on Inflammatory Cell Populations

| Animal Model | Disease | Halofuginone Dosage | Cell Population | Effect | Citation(s) |

| Mouse Orthotopic Lung Transplant | Chronic Lung Allograft Dysfunction | 2.5 μ g/day (intraperitoneal) | IL-17A positive cells | Decreased number and frequency | [10] |

| Acute Promyelocytic Leukemia Mouse Model | Leukemia | 150 μg/kg/day | VEGF+ cells | Decreased amounts in bone marrow | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used in the investigation of Halofuginone's anti-inflammatory effects.

In Vitro T-Cell Proliferation Assay

Objective: To determine the effect of Halofuginone on T-cell proliferation.

Methodology:

-

Isolate murine splenocytes and culture them.

-

Stimulate T-cell proliferation using alloantigens (e.g., in a mixed lymphocyte reaction) or anti-CD3 antibodies.

-

For activated T cells, stimulate with Interleukin-2 (IL-2).

-

Treat cell cultures with a range of Halofuginone concentrations.

-

Assess T-cell proliferation using a methylthiazol tetrazolium (MTT) assay, which measures metabolic activity as an indicator of cell viability and proliferation.

-

Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[7]

Western Blot Analysis for Smad3 Phosphorylation

Objective: To quantify the effect of Halofuginone on TGF-β-induced Smad3 phosphorylation.

Methodology:

-

Culture human corneal fibroblasts.

-

Pre-treat cells with varying concentrations of Halofuginone for a specified duration (e.g., 24 hours).

-

Stimulate the cells with TGF-β to induce Smad3 phosphorylation.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total Smad3 and phosphorylated Smad3 (p-Smad3).

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for visualization.

-

Quantify band intensities and normalize p-Smad3 levels to total Smad3.[8][9]

In Vivo Mouse Model of Chronic Lung Allograft Dysfunction

Objective: To evaluate the in vivo efficacy of Halofuginone in a model of chronic organ rejection.

Methodology:

-

Perform orthotopic left lung transplantation in mice with minor alloantigen mismatch (e.g., C57BL/10 donors to C57BL/6 recipients).

-

Administer daily intraperitoneal injections of Halofuginone (e.g., 2.5 μg) or a vehicle control to the recipient mice.

-

Harvest lung grafts at specified time points (e.g., Days 7, 14, and 28 post-transplant).

-

Assess the lung grafts for histological signs of chronic rejection, such as obliterated airways and parenchymal fibrosis.

-

Perform immunofluorescent staining for IL-17A to quantify the infiltration of Th17 cells.[10]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory effects through the targeted inhibition of Th17 cell differentiation and TGF-β/Smad3 signaling. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular interactions of Halofuginone with its targets, exploring its therapeutic potential in a broader range of inflammatory and autoimmune diseases, and optimizing its delivery and formulation for clinical applications. The multifaceted actions of Halofuginone position it as a promising candidate for the development of novel anti-inflammatory therapies.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halofuginone treatment reduces interleukin-17A and ameliorates features of chronic lung allograft dysfunction in a mouse orthotopic lung transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halofuginone inhibits phosphorylation of SMAD-2 reducing angiogenesis and leukemia burden in an acute promyelocytic leukemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofuginone Hydrobromide: A Deep Dive into the Inhibition of Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms through which Halofuginone Hydrobromide (HF) inhibits the differentiation of T helper 17 (Th17) cells. Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases.[1][2][3] Halofuginone, a derivative of the plant alkaloid febrifugine, selectively prevents the development of these pro-inflammatory cells by activating the Amino Acid Starvation Response (AAR).[1][3][4] This document details the core mechanism involving the inhibition of prolyl-tRNA synthetase, the subsequent impact on key signaling pathways such as STAT3 and TGF-β/SMAD, and the resulting downregulation of the master transcriptional regulator RORγt. Quantitative data from relevant studies are summarized, and detailed experimental protocols for investigating these effects are provided.

Introduction to Th17 Cells and Therapeutic Targeting

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of signature cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) in combination with pro-inflammatory cytokines like IL-6 or IL-21.[3] These cells play a crucial role in host defense against extracellular pathogens but are also potent drivers of immunopathology in a wide range of autoimmune and inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.[2][5][6]

The critical role of the Th17/IL-17 axis in autoimmunity has made it a prime target for therapeutic intervention.[7] Halofuginone (HF) has emerged as a potent small molecule inhibitor of Th17 cell differentiation, demonstrating therapeutic promise in preclinical models of autoimmune disease.[1][3][8] This guide elucidates the precise molecular interactions and pathway modulations that underpin its selective action.

Core Mechanism of Action: The Amino Acid Starvation Response

The primary mechanism by which Halofuginone inhibits Th17 differentiation is not through direct kinase inhibition but by inducing a cellular stress response that mimics amino acid deprivation.[1][3]

Inhibition of Prolyl-tRNA Synthetase (ProRS)

Halofuginone's specific molecular target is the prolyl-tRNA synthetase (ProRS) activity of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS) enzyme.[9][10][11] EPRS is responsible for charging transfer RNA (tRNA) molecules with their cognate amino acids, a critical step in protein synthesis. HF binds to the ProRS active site, competing with proline and preventing the formation of prolyl-tRNAPro.[11] This leads to an intracellular accumulation of uncharged tRNAPro.[4][11]

Activation of the General Amino Acid Control (GAAC) Pathway

The accumulation of uncharged tRNA acts as a primary signal for amino acid insufficiency, triggering the activation of the General Amino Acid Control (GAAC) pathway, also known as the Amino Acid Starvation Response (AAR).[1][3][4][9] This is a highly conserved cytoprotective signaling pathway that allows cells to adapt to nutrient stress.[1][12] The inhibition of Th17 differentiation by HF can be completely reversed by the addition of excess proline, confirming that the AAR pathway, initiated by ProRS inhibition, is the essential mechanism of action.[1][9][11]

Caption: Halofuginone competes with proline to inhibit ProRS, leading to AAR activation.

Impact on Key Th17 Signaling Pathways

The activation of the AAR pathway by Halofuginone creates a cellular state that is non-permissive for Th17 differentiation by selectively interfering with key signaling cascades required for the Th17 program.

Inhibition of the IL-6/IL-23/STAT3 Axis

Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator for Th17 cell function. Cytokines essential for Th17 differentiation and expansion, such as IL-6 and IL-23, signal through the JAK-STAT pathway, leading to the phosphorylation and activation of STAT3.[9] Activated STAT3 is critical for the expression of the Th17 lineage-defining transcription factor, RORγt.[8]

Studies have shown that Halofuginone treatment potently blocks IL-6 and IL-23-induced STAT3 phosphorylation (at tyrosine 705) in T cells.[9][13] This effect is a direct consequence of AAR activation and leads to a post-transcriptional suppression of STAT3 protein levels.[9][13] The inhibitory effect is specific to STAT3, as HF treatment does not affect the phosphorylation of other STAT proteins like STAT1 or STAT5.[9]

References

- 1. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Parasitic Applications of Halofuginone Hydrobromide

Abstract Halofuginone, a halogenated derivative of the natural alkaloid febrifugine, is a quinazolinone compound with a wide spectrum of biological activities.[1][2] Originally isolated from the Chinese herb Dichroa febrifuga, it has been developed and utilized for its potent anti-protozoal properties.[1][3] This technical guide provides a comprehensive overview of the anti-parasitic applications of Halofuginone Hydrobromide, detailing its core mechanism of action, efficacy against various parasites, and standardized experimental protocols. The primary molecular target of halofuginone is the prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.[2][3] Its inhibition leads to the activation of the amino acid starvation response, culminating in parasite growth arrest or death.[1][2] Halofuginone is commercially used and FDA-approved for controlling coccidiosis in poultry and has demonstrated significant efficacy against cryptosporidiosis in livestock and malaria parasites in preclinical studies.[1] This document serves as a resource for researchers, scientists, and drug development professionals, consolidating quantitative data and methodologies to facilitate further investigation into this multifaceted compound.

Core Mechanism of Anti-Parasitic Action

Halofuginone's potent anti-parasitic effect stems from a highly specific molecular interaction that disrupts a fundamental cellular process: protein synthesis.

Primary Target: Prolyl-tRNA Synthetase (ProRS)

The main target of halofuginone is prolyl-tRNA synthetase (ProRS), a crucial enzyme in the translation process.[2][3] ProRS is responsible for charging transfer RNA (tRNA) molecules with the amino acid proline. This "charged" prolyl-tRNA is then delivered to the ribosome to be incorporated into growing polypeptide chains.

Molecular Inhibition and Downstream Effects

Halofuginone acts as a high-affinity inhibitor of ProRS.[4] It binds to the enzyme, preventing it from attaching proline to its corresponding tRNA molecule.[2][5] This leads to a cellular accumulation of uncharged prolyl-tRNAs, which the cell interprets as a sign of proline starvation.[1][2] This accumulation triggers a cascade known as the Amino Acid Response (AAR) or integrated stress response.[1][2][6] The AAR pathway, in turn, halts global protein synthesis to conserve resources, leading to a cytostatic or cytotoxic effect on the parasite.[1] This mechanism is effective against a broad range of protozoan parasites, including Plasmodium, Cryptosporidium, and Eimeria.[1][3]

Applications Against Key Protozoan Parasites

Halofuginone has been extensively studied and commercially applied against several economically and medically important protozoan parasites.

Coccidiosis (Eimeria spp.)

This compound is an FDA-approved feed additive for the prevention of coccidiosis in broiler chickens and turkeys.[1] The disease, caused by various Eimeria species, leads to significant economic losses in the poultry industry.[7] Halofuginone is effective against the asexual stages of the parasite's life cycle, particularly the sporozoites and the first and second-generation schizonts.[8] It acts by inhibiting the parasite's invasion of host cells and disrupting the development of schizonts, which appear vacuolated and degenerated upon treatment.[1][9][10] This action is both coccidiostatic (arresting growth) and coccidiocidal (killing the parasite), depending on the Eimeria species.[8][11]

Cryptosporidiosis (Cryptosporidium spp.)

Cryptosporidiosis is a diarrheal disease that affects a range of animals, including neonatal calves and lambs, posing a threat to livestock farming.[1][5] Halofuginone is used for both prevention and treatment of this disease.[1][12] Administration to calves and lambs has been shown to significantly reduce the intensity of diarrhea, decrease fecal oocyst counts, and lower mortality rates.[1][13] Its efficacy has been demonstrated against Cryptosporidium parvum in both in vitro and in vivo settings.[1][5]

Malaria (Plasmodium spp.)

Halofuginone has shown exceptional potency against Plasmodium parasites, the causative agents of malaria.[1] It is active against both the asymptomatic liver stage and the symptomatic blood stage of the parasite's life cycle.[1][6] Preclinical studies have demonstrated that halofuginone inhibits the development of Plasmodium berghei sporozoites in liver cells with a very low IC50 value of 17 nM.[1][6][14] This dual-stage activity makes it a promising candidate for both prophylactic and therapeutic antimalarial drug development. The target in the malaria parasite has been validated as the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[15][16]

Other Parasites

The broad mechanism of action of halofuginone suggests its potential use against other protozoan parasites. Reviews have summarized its role and potential against toxoplasmosis and leishmaniasis, indicating that its primary mode of action via ProRS inhibition is a viable strategy against a wider range of parasitic diseases.[3]

Quantitative Efficacy Data

The efficacy of halofuginone has been quantified in numerous in vitro and in vivo studies. The tables below summarize key data points.

Table 1: In Vitro Efficacy of Halofuginone

| Parasite Species | Host Cell Line | Metric | Value | Reference(s) |

|---|---|---|---|---|

| Plasmodium berghei | HepG2 (human liver) | IC50 | 17 nM | [1][6][14] |

| Cryptosporidium parvum | HCT-8 (human ileocecal) | Growth Inhibition | 90% | [5] |

| Cryptosporidium parvum | HCT-8 (human ileocecal) | Sporozoite Inhibition | 98.05% | [5] |

| Plasmodium falciparum | N/A (blood stage) | IC50 | 11 nM |[17] |

Table 2: In Vivo Dosage and Efficacy of this compound

| Target Animal | Parasite Species | Dosage | Application | Efficacy Outcome | Reference(s) |

|---|---|---|---|---|---|

| Chickens | Eimeria spp. | 3 ppm in feed | Prevention | Prevention of coccidiosis | |

| Calves | C. parvum | 100-150 µg/kg/day | Prevention/Treatment | Reduced oocyst shedding and diarrhea | [12] |

| Lambs | C. parvum | 100 µg/kg BW | Prevention/Treatment | Reduced diarrhea and death rate |[13] |

Key Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and mechanism of anti-parasitic compounds.

In Vitro Anti-Cryptosporidial Activity Assay

This protocol is used to determine the efficacy of compounds against Cryptosporidium parvum growth in a host-cell culture system.

Methodology:

-

Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and grown to 80-90% confluency.[18][19]

-

Oocyst Preparation: C. parvum oocysts are treated with a bleach solution on ice to sterilize and then washed with media to prepare for infection.

-

Infection: The prepared oocysts are added to the HCT-8 cell monolayers.

-

Compound Administration: this compound (or test compound) is added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).[19]

-

Incubation: The infected plates are incubated for 48 hours at 37°C with 5% CO2 to allow for parasite development.[18]

-

Assessment of Growth: Parasite growth is quantified. This can be achieved through:

-

Fluorescent Microscopy: Cells are fixed and stained with a fluorescent antibody against Cryptosporidium, and the number of parasitophorous vacuoles (PVs) is counted.[20]

-

Quantitative PCR (qPCR): DNA is extracted from the cells, and qPCR is performed using primers specific to a C. parvum gene to quantify the parasite load.[18][20]

-

-

Data Analysis: The reduction in parasite growth in treated wells compared to control wells is calculated to determine IC50/IC90 values.[18]

References

- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone - Wikipedia [en.wikipedia.org]

- 5. Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves: a systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Plasmodium liver stage inhibition by halofuginone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nano-encapsulation of this compound enhances anticoccidial activity against Eimeria tenella in chickens - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. Halofuginone | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 9. Anticoccidial effect of this compound against Eimeria tenella with associated histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticoccidial effect of this compound against Eimeria tenella with associated histology | Semantic Scholar [semanticscholar.org]

- 11. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 12. Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves: a systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of halofuginone lactate on treatment and prevention of lamb cryptosporidiosis: an extensive field trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Plasmodium liver stage inhibition by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.malariaworld.org [media.malariaworld.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]

Halofuginone Hydrobromide: A Technical Guide for Introductory Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone Hydrobromide, a synthetic derivative of the natural alkaloid febrifugine, has emerged as a molecule of significant interest in oncological research. Initially recognized for its coccidiostatic properties in veterinary medicine, emerging evidence has illuminated its potent anti-cancer activities. This technical guide provides an in-depth overview of Halofuginone's core mechanisms, relevant signaling pathways, and detailed experimental protocols for its initial investigation in a cancer research setting. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

Halofuginone exerts its anti-neoplastic effects through a multi-faceted approach, primarily targeting the tumor microenvironment and key intracellular signaling pathways. The principal mechanisms include:

-

Inhibition of Transforming Growth Factor-β (TGF-β) Signaling: Halofuginone is a potent inhibitor of the TGF-β signaling pathway. It has been shown to block the phosphorylation of Smad2 and Smad3, crucial downstream mediators of TGF-β signaling.[1] This inhibition leads to a reduction in the expression of TGF-β-regulated genes that are involved in tumor progression, metastasis, and fibrosis.[1]

-

Inhibition of Collagen Type I Synthesis: A hallmark of many solid tumors is the excessive deposition of extracellular matrix (ECM) components, particularly collagen type I, which contributes to tumor stiffness and drug resistance. Halofuginone inhibits the synthesis of collagen type α1(I) at the transcriptional level, thereby disrupting the fibrotic tumor microenvironment.[2]

-

Anti-Angiogenic Effects: Tumor growth and metastasis are highly dependent on the formation of new blood vessels, a process known as angiogenesis. Halofuginone has been demonstrated to possess potent anti-angiogenic properties.[2] It can inhibit vascular tube formation and reduce tumor vascularization.[2]

-

Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, Halofuginone has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby directly inhibiting tumor cell proliferation.[3]

Quantitative Data on Anti-Cancer Efficacy

The anti-tumor effects of Halofuginone have been quantified in numerous preclinical studies across a range of cancer types. The following tables summarize key findings to facilitate comparison.

Table 1: In Vitro Efficacy of Halofuginone (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| AGS | Gastric Cancer | ~50 | [4] |

| NCI-N87 | Gastric Cancer | ~200 | [4] |

| SW480 | Colorectal Cancer | Dose-dependent inhibition observed at 5-160 nM | [2] |

| HCT116 | Colorectal Cancer | Dose-dependent inhibition observed at 5-160 nM | [2] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here are for comparative purposes.

Table 2: In Vivo Tumor Growth Inhibition by Halofuginone

| Cancer Model | Animal Model | Treatment Details | Tumor Growth Inhibition | Reference |

| Lewis Lung Cancer | C57BL/6 Mice | 0.5 mg/kg/day, intraperitoneal | 42.4% reduction in tumor weight | [1] |

| Metastatic Brain Tumor | Rat | 0.4 mg/kg/day | 94% inhibition of tumor growth | [5] |

| Osteosarcoma | Nude Mice | 1 µ g/day | Significant inhibition of tumor growth | [6] |

| Oral Squamous Cell Carcinoma | Nude Mice | 0.5 mg/kg, every other day | Significant decrease in tumor volume | [7][8] |

| Triple-Negative Breast Cancer | BALB/c Nude Mice | Encapsulated in TPGS polymeric micelles | 68.17% tumor inhibition rate | [9] |

Table 3: Effects of Halofuginone on Angiogenesis